Hydroxy dabrafenib

Descripción general

Descripción

Hydroxy dabrafenib is a metabolite of dabrafenib, a potent and selective inhibitor of BRAF-mutant kinase. Dabrafenib is primarily used in the treatment of unresectable or metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer harboring the BRAF V600E mutation . This compound contributes significantly to the pharmacological activity of dabrafenib .

Métodos De Preparación

Hydroxy dabrafenib is synthesized through the oxidative metabolism of dabrafenib via cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8 . The synthetic chemistry team at Medicilon has developed a method to synthesize this compound with a purity greater than 99% . The industrial production of this compound involves the use of these enzymes to convert dabrafenib into its hydroxy metabolite under controlled conditions.

Análisis De Reacciones Químicas

Hydroxy dabrafenib undergoes further oxidation via CYP3A4 to form carboxy-dabrafenib . This oxidative reaction is a key metabolic pathway for this compound. The major products formed from this reaction include carboxy-dabrafenib and desmethyl-dabrafenib . Common reagents and conditions used in these reactions involve the presence of cytochrome P450 enzymes and appropriate cofactors to facilitate the oxidation process.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Hydroxy dabrafenib is formed through the oxidative metabolism of dabrafenib via cytochrome P450 enzymes (CYP3A4 and CYP2C8). It exhibits a twofold higher potency as an inhibitor of mutant BRAF compared to its parent compound. This enhanced activity suggests that this compound may contribute significantly to the therapeutic effects observed in patients treated with dabrafenib .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Mean OHD-to-DAB exposure ratio | 0.8 |

| Bioavailability | 94.5% (oral administration) |

| Peak concentration (Tmax) | 2 hours |

| Half-life | Varies with administration |

Treatment of Melanoma

This compound is primarily utilized in the treatment of metastatic melanoma harboring BRAF V600 mutations. Clinical trials have demonstrated that patients receiving a combination of dabrafenib and trametinib (a MEK inhibitor) exhibit improved progression-free survival compared to those receiving either drug alone. The combination therapy has shown an objective response rate of approximately 67% .

Case Study: Efficacy in BRAF V600E Mutant Melanoma

In a pivotal study comparing dabrafenib plus trametinib versus vemurafenib, the combination therapy resulted in a median overall survival rate of 72% at 12 months, compared to 65% for vemurafenib alone. This highlights the potential of this compound in enhancing clinical outcomes for patients with advanced melanoma .

Pharmacodynamics and Toxicity Profile

The pharmacodynamics of this compound indicate that its plasma concentrations correlate with clinical efficacy and toxicity profiles. Studies have shown that higher trough plasma concentrations are associated with better clinical outcomes in BRAF-mutated melanoma patients . However, adverse events such as pyrexia and skin-related effects remain common, necessitating careful monitoring during treatment.

Research Findings

Recent studies have focused on the population pharmacokinetics and pharmacodynamics of this compound, revealing critical insights into its absorption and distribution characteristics in patients. Notably, it has been observed that inter-individual variability affects both clearance and volume distribution metrics for this compound .

Table 2: Summary of Clinical Trials Involving this compound

| Study Name | Population | Treatment | Outcome |

|---|---|---|---|

| BRF113683 | BRAF V600 mutant melanoma | Dabrafenib vs Dacarbazine | 50% response rate |

| MEK115306 | Advanced solid tumors | Dabrafenib + Trametinib | Improved PFS |

| MEK116513 | Unresectable melanoma | Dabrafenib + Trametinib vs Vemurafenib | Higher OS in combination group |

Mecanismo De Acción

Hydroxy dabrafenib exerts its effects by inhibiting the BRAF-mutant kinase, which is involved in the MAPK/ERK signaling pathway . This pathway plays a crucial role in cell proliferation and survival. By inhibiting BRAF-mutant kinase, this compound disrupts the signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation . The molecular targets of this compound include the BRAF V600E kinase and downstream components of the MAPK/ERK pathway.

Comparación Con Compuestos Similares

Hydroxy dabrafenib is similar to other metabolites of dabrafenib, such as carboxy-dabrafenib and desmethyl-dabrafenib . this compound is unique in its higher potency and significant contribution to the pharmacological activity of dabrafenib . Compared to carboxy-dabrafenib and desmethyl-dabrafenib, this compound has a greater impact on the inhibition of BRAF-mutant kinase and the overall therapeutic efficacy of dabrafenib .

Similar Compounds

- Carboxy-dabrafenib

- Desmethyl-dabrafenib

Actividad Biológica

Hydroxy-dabrafenib is a significant metabolite of dabrafenib, a selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. This article delves into the biological activity of hydroxy-dabrafenib, exploring its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Hydroxy-dabrafenib is formed through the oxidative metabolism of dabrafenib by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. This metabolite exhibits a twofold higher potency as an inhibitor of the mutant BRAF kinase compared to its parent compound, dabrafenib . The enhanced activity of hydroxy-dabrafenib contributes to the overall efficacy observed in patients treated with dabrafenib.

Pharmacokinetics

The pharmacokinetic profile of hydroxy-dabrafenib shows a terminal half-life of approximately 10 hours, which is comparable to that of dabrafenib . The mean metabolite-to-parent area under the curve (AUC) ratios following repeat-dose administration are approximately 0.9 for hydroxy-dabrafenib, indicating significant systemic exposure .

Table 1: Pharmacokinetic Parameters

| Parameter | Dabrafenib | Hydroxy-Dabrafenib |

|---|---|---|

| Terminal Half-Life | 8 hours | 10 hours |

| AUC Ratio (Mean) | - | 0.9 |

| Clearance | 12 L/hr | - |

Biological Activity and Efficacy

Clinical studies have demonstrated that hydroxy-dabrafenib contributes to the therapeutic effects observed in patients with BRAF V600E mutations. The combination of dabrafenib with trametinib, a MEK inhibitor, has shown improved outcomes in terms of progression-free survival and overall response rates .

Case Study: Clinical Trials

In a pivotal clinical trial involving patients with BRAF V600E-positive melanoma, those treated with dabrafenib and trametinib exhibited a significant reduction in tumor size and improved survival rates compared to those receiving monotherapy . The pharmacodynamic effects included sustained inhibition of ERK phosphorylation, which is crucial for cell proliferation and survival.

Adverse Effects and Considerations

While hydroxy-dabrafenib enhances the efficacy of treatment, it is also associated with potential adverse effects such as pyrexia and fatigue. Monitoring plasma concentrations is essential to manage these toxicities effectively . The relationship between plasma drug exposure and clinical outcomes remains an area for further investigation.

Propiedades

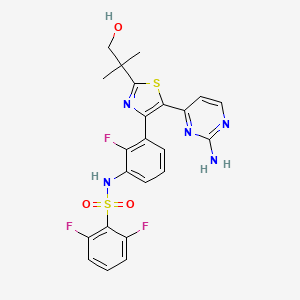

IUPAC Name |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUORVRVRUPDXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195767-77-1 | |

| Record name | Hydroxy dabrafenib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195767771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY DABRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N549WYF8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.